molecular formula C7H11F5S2 B8333115 3,3-Bis-ethylsulfanyl-1,1,1,2,2-pentafluoro-propane

3,3-Bis-ethylsulfanyl-1,1,1,2,2-pentafluoro-propane

Cat. No. B8333115
M. Wt: 254.3 g/mol
InChI Key: UZJDEHKRTCXSMD-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

A solution of 3,3-bis-ethylsulfanyl-1,1,1,2,2-pentafluoro-propane (example C.26 step 1) (125.8 g, 495 mmol) in DCM (495 mL) and 3M KOH (97.97 g KOH (85%) in 495 mL H2O), with a catalytic amount of n-BuN4Br (4.785 g, 3 mol %), was stirred at 23° C. for 3 h. The organic layer was separated and dried over MgSO4. The solvent was removed by cautious rotary evaporation (470 mbar, 40° C., 100 rpm) to give an orange liquid (ca. 145 g, 125%). Vacuum distillation gave the title compound as a colorless liquid (109.82 g, 95%; bp 86-87° C. at 32 mbar). [according to J. Org. Chem. 1993, 58(1), 29-31.] MS (GC-MS; EI) 234.1 [(M)+].
Quantity
125.8 g
Type
reactant
Reaction Step One
Name
Quantity
495 mL
Type
solvent
Reaction Step Two
Name
Quantity
495 mL
Type
solvent
Reaction Step Three
Yield
125%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][CH:4]([S:12][CH2:13][CH3:14])[C:5](F)([F:10])[C:6]([F:9])([F:8])[F:7])[CH3:2]>C(Cl)Cl.[OH-].[K+]>[CH2:13]([S:12][C:4]([S:3][CH2:1][CH3:2])=[C:5]([F:10])[C:6]([F:7])([F:8])[F:9])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
125.8 g
Type
reactant
Smiles
C(C)SC(C(C(F)(F)F)(F)F)SCC
Step Two
Name
Quantity
495 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
495 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was stirred at 23° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by cautious rotary evaporation (470 mbar, 40° C., 100 rpm)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC(=C(C(F)(F)F)F)SCC
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: PERCENTYIELD 125%
YIELD: CALCULATEDPERCENTYIELD 125%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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